2-Oxo-3-(2,4,5-trimethoxyphenyl)propanoic acid is an organic compound characterized by its unique structure that includes a ketone group and a 2,4,5-trimethoxyphenyl substituent attached to a propanoic acid backbone. Its molecular formula is and it has a molecular weight of approximately 254.24 g/mol. This compound is known for its potential applications in medicinal chemistry and organic synthesis, particularly due to the biological activities associated with the trimethoxyphenyl group.
The compound can be sourced from various chemical suppliers and is classified as a carboxylic acid due to the presence of the carboxyl functional group in its structure. It is also categorized under organic compounds due to its carbon-based structure. The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is 2-oxo-3-(2,4,5-trimethoxyphenyl)propanoic acid, and it can be found in databases such as BenchChem and ChemicalBook .
The synthesis of 2-Oxo-3-(2,4,5-trimethoxyphenyl)propanoic acid typically involves a multi-step reaction process:
The molecular structure of 2-Oxo-3-(2,4,5-trimethoxyphenyl)propanoic acid can be represented as follows:
COC1=CC(=C(C=C1CC(=O)C(=O)O)OC)OC
This structure highlights the presence of three methoxy groups attached to a phenyl ring, which significantly influences the compound's reactivity and biological properties .
2-Oxo-3-(2,4,5-trimethoxyphenyl)propanoic acid is involved in several types of chemical reactions:
The mechanism of action for 2-Oxo-3-(2,4,5-trimethoxyphenyl)propanoic acid primarily involves its interaction with biological systems through its active moieties. The trimethoxyphenyl group is known to exhibit various biological activities including anti-inflammatory and antioxidant effects. These activities are thought to be mediated through modulation of signaling pathways related to oxidative stress and inflammation .
The physical and chemical properties of 2-Oxo-3-(2,4,5-trimethoxyphenyl)propanoic acid include:
These properties are crucial for understanding how the compound behaves under different conditions and its potential applications in various fields .
2-Oxo-3-(2,4,5-trimethoxyphenyl)propanoic acid has several scientific applications:
CAS No.: 119785-99-8
CAS No.: 81129-73-9
CAS No.: 1072-13-5
CAS No.: 20268-71-7
CAS No.: 20698-30-0
CAS No.: 70110-50-8